Mecoprop-P-dimethylammonium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
66423-09-4 |
|---|---|
Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid;N-methylmethanamine |
InChI |
InChI=1S/C10H11ClO3.C2H7N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-2/h3-5,7H,1-2H3,(H,12,13);3H,1-2H3/t7-;/m1./s1 |
InChI Key |
ROGDGDPDLIVQFZ-OGFXRTJISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O.CNC |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC |
Origin of Product |
United States |
Environmental Fate and Transport Dynamics
Dissipation Pathways and Kinetics
The dissipation of Mecoprop-P-dimethylammonium from the environment is governed by a combination of photochemical and microbial degradation processes. The rate and extent of these processes are influenced by various environmental factors.
Aqueous Photodegradation Mechanisms and Products
Aqueous photodegradation, or photolysis, contributes to the breakdown of Mecoprop-P (B95672) in water. Studies have shown that Mecoprop-P photodegrades slowly, with a reported half-life of 83 days under artificial light conditions. service.gov.uk The process involves the absorption of light energy, leading to the transformation of the parent molecule.
The photodegradation of Mecoprop (B166265) can result in the formation of several intermediate products. One identified major product is 2-(4-hydroxy-2-methylphenoxy)propionic acid, with o-cresol (B1677501) as a potential byproduct. Current time information in Ernakulam, IN. In photocatalytic degradation studies using N-doped TiO2 under visible light, the process leads to the generation of ionic intermediates. walisongo.ac.id The covalently bound chlorine is converted to chloride ions, and the degradation pathway also yields acetate (B1210297) and formate. walisongo.ac.id Ultimately, complete mineralization can occur, resulting in the formation of carbon dioxide (CO2), water (H2O), and hydrochloric acid (HCl). walisongo.ac.id
Microbial-Mediated Degradation Processes
Microbial degradation is the primary pathway for the dissipation of Mecoprop-P in soil environments. Current time information in Ernakulam, IN.sdiarticle4.com The rate of this biodegradation is highly dependent on soil conditions, particularly depth. In topsoil (<30 cm), the half-life (DT50) of Mecoprop-P is approximately 12 days. Current time information in Ernakulam, IN.sdiarticle4.com This degradation rate decreases significantly with increasing soil depth, with the half-life extending to over 84 days at depths of 70–80 cm. Current time information in Ernakulam, IN.sdiarticle4.com In sub-soils, a lag phase of 23 to 34 days is often observed before rapid degradation commences, a phase not typically seen in topsoil samples. Current time information in Ernakulam, IN.sdiarticle4.com
The initial step in the microbial degradation of phenoxyalkanoic acid herbicides like Mecoprop-P involves the cleavage of the ether linkage. Current time information in Ernakulam, IN. This process is often initiated by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the class III of tfdA genes. Current time information in Ernakulam, IN. This initial breakdown results in the formation of 4-chloro-2-methylphenol (B52076) as a primary degradation intermediate. service.gov.uk Under anaerobic conditions, such as those found in deeper soil layers or saturated sediments, Mecoprop-P is significantly more persistent. service.gov.ukepa.gov
A variety of soil microorganisms have been identified as capable of degrading Mecoprop. A consortium of bacteria, including Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis, has been shown to utilize Mecoprop as a sole carbon and energy source. ethz.ch
| Soil Depth | Half-Life (DT50) | Reference |
|---|---|---|
| <30 cm | ~12 days | Current time information in Ernakulam, IN.sdiarticle4.com |
| 70-80 cm | >84 days | Current time information in Ernakulam, IN.sdiarticle4.com |
Leaching Potential and Mobility in Aquatic Systems
Mecoprop-P is recognized for its high mobility in soil, which gives it the potential to leach into groundwater. nih.gov Its salt formulations are highly soluble in water, further contributing to its mobility. eajournals.org Studies conducted in various soil types, including sand, sandy loam, silt loam, and silty clay loam, have demonstrated its mobile nature. service.gov.uk
The extent of leaching is influenced by soil composition. In calcareous soil columns, the addition of exogenous organic matter was found to decrease the leaching rate of mecoprop. nih.gov This suggests that soils with higher organic matter content will exhibit lower leaching potential for this herbicide. The high water solubility and relatively low sorption of Mecoprop-P make it susceptible to transport through soil pores and into groundwater, particularly if heavy rainfall occurs shortly after application before significant degradation can take place. frontiersin.org
Sorption and Adsorption Phenomena
The movement of this compound through the soil profile is significantly influenced by sorption and adsorption processes, which are in turn affected by soil properties.
Influence of Soil Organic Matter on Sorption Characteristics
Soil organic matter (SOM) plays a crucial role in the sorption of Mecoprop-P. A positive correlation has been observed between the sorption of phenoxyalkanoic acids and the organic carbon content of the soil. Current time information in Ernakulam, IN. As the amount of organic matter in the soil increases, the adsorption of Mecoprop-P also tends to increase. nih.gov This increased sorption to SOM can reduce the amount of Mecoprop-P available in the soil solution for leaching, thereby decreasing its mobility. nih.gov
The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe the sorption potential of a chemical to soil organic carbon. Low Koc values are indicative of high mobility. For Mecoprop, reported Koc values are relatively low, ranging from 5 to 43 L/kg, which is consistent with its classification as a mobile compound. sdiarticle4.comladwp.com
| Soil Type | Organic Carbon (%) | pH | Kd (L/kg) | Koc (L/kg) | Reference |
|---|---|---|---|---|---|
| Sandy Loam | Not Specified | 6.9 | 0.12 | 8.4 | sdiarticle4.com |
| Sandy Loam | Not Specified | 6.7 | 0.20 | 13.3 | sdiarticle4.com |
| Coarse Sandy Soil | Not Specified | 6.6 | 0.07 | 5.3 | sdiarticle4.com |
Impact of Polarity and Ionic State on Adsorption
Mecoprop-P is a weak acid with a reported pKa of approximately 3.19 to 3.5. service.gov.ukchemsafetypro.com The pKa is the pH at which the compound exists in equal proportions in its ionized (anionic) and non-ionized (molecular) forms. At soil pH values above its pKa, which is common in many agricultural soils, Mecoprop-P will be predominantly in its negatively charged anionic form. service.gov.uk This high polarity and negative charge in neutral to alkaline conditions contribute to its low sorption to negatively charged soil colloids like clay and organic matter, leading to increased mobility. service.gov.uk
Conversely, in more acidic soils with a pH below the pKa of Mecoprop-P, a greater proportion of the herbicide will be in its non-ionized, molecular form. This less polar form has a higher affinity for sorption to soil organic matter. service.gov.uk Therefore, the adsorption of Mecoprop-P is expected to be higher at lower soil pH. frontiersin.org This pH-dependent behavior is a critical factor in determining the environmental transport and availability of this compound.
Stereoselective Aspects of Environmental Sorption
Research indicates that the sorption of mecoprop to soil and aquifer materials is generally low and does not significantly differentiate between the (R)- and (S)-enantiomers. Studies have shown that sorption to aquifer matrix and various reference minerals is minimal and does not lead to enantiomeric fractionation in the sorbed phase. This suggests that stereoselective sorption is not a dominant process in the environmental fate of mecoprop.
Attenuation Processes in Subsurface Environments
The attenuation of Mecoprop-P in subsurface environments is primarily governed by a combination of retardation and degradation processes.
Retardation Mechanisms in Soil and Groundwater
Retardation, the slowing of a solute's movement relative to the flow of water, is mainly influenced by sorption to solid phases. For Mecoprop-P, sorption is principally related to the organic matter content of the soil. orst.edu However, due to its high polarity and anionic nature in typical environmental pH ranges (pKa ≈ 3.78), its adsorption to soil organic carbon is weak. nih.govservice.gov.uk This results in a low potential for retardation and, consequently, a high mobility potential in soil and groundwater systems. nih.govorst.edu
The organic carbon-water partition coefficient (Koc) is a key parameter used to quantify this sorption potential. Reported Koc values for mecoprop are generally low, indicating weak sorption.
Sorption Coefficients for Mecoprop-P
| Parameter | Reported Value Range | Implication for Mobility |
|---|---|---|
| Koc (Organic Carbon-Water Partition Coefficient) | 5 - 68 mL/g | Very High to High Mobility |
| Kd (Soil-Water Partition Coefficient) - Soils | 0 - 3 mL/g | High Mobility |
| Kd (Soil-Water Partition Coefficient) - Aquifer Systems | 0 - 0.4 mL/g | Very High Mobility |
This table presents a range of reported sorption coefficient values for Mecoprop-P, highlighting its limited sorption and high mobility in subsurface environments. nih.govservice.gov.uk
Biological Degradation in Varied Redox Conditions
Biological degradation is the most significant destructive attenuation mechanism for Mecoprop-P in the subsurface. nih.gov The rate and enantioselectivity of this degradation are highly dependent on the prevailing redox conditions of the environment.
Under aerobic conditions , such as in shallow topsoil, degradation of Mecoprop-P can be rapid. nih.gov Interestingly, studies have shown that under these conditions, the (S)-enantiomer can be degraded faster than the herbicidally active (R)-enantiomer.
In anoxic environments , the degradation pathways and rates change significantly. Under nitrate-reducing conditions , a preferential degradation of the (R)-enantiomer is observed, while the (S)-enantiomer remains largely undegraded. The degradation of (R)-mecoprop in these conditions leads to the formation of 4-chloro-2-methylphenol as a metabolite. In more strongly reducing environments, such as sulphate-reducing and methanogenic conditions , the degradation of mecoprop is significantly inhibited or ceases altogether.
Enantioselective Degradation of Mecoprop under Various Redox Conditions
| Redox Condition | (R)-Mecoprop Degradation Rate | (S)-Mecoprop Degradation Rate | Notes |
|---|---|---|---|
| Aerobic | 1.32 mg/L/day | 1.90 mg/L/day | Faster degradation of the (S)-enantiomer. |
| Nitrate-Reducing | 0.65 mg/L/day | No significant degradation | Preferential degradation of the (R)-enantiomer. |
| Sulphate-Reducing/Methanogenic | No significant degradation | No significant degradation | Degradation is inhibited. |
This table summarizes the enantioselective degradation rates of Mecoprop enantiomers observed in microcosm experiments under different redox conditions.
Environmental Occurrence and Distribution Studies
The high mobility and variable persistence of Mecoprop-P have led to its frequent detection in both groundwater and surface water systems across Europe.
Detection in Groundwater and Surface Water Systems
Mecoprop is one of the most frequently detected herbicides in UK groundwater. nih.gov Monitoring data from the UK Environment Agency (1998-2003) revealed the presence of mecoprop in 10.7% of the 980 boreholes sampled, with a maximum reported concentration of 62 µg/L. service.gov.uk In a broader European context, mecoprop is often found in wells and water abstraction points. nih.gov Studies have documented its presence in various water bodies, with concentrations varying based on location, season, and proximity to sources. For instance, in Ontario streams, mecoprop was detected in 53% of monitored locations with a mean concentration of 0.062 µg/L.
Contributions from Diffuse and Point Sources of Contamination
The occurrence of Mecoprop-P in the environment can be attributed to both diffuse and point sources, which result in significantly different contamination levels.
Diffuse sources are primarily linked to the agricultural and horticultural application of the herbicide. service.gov.uk Runoff and leaching from treated fields lead to low-level, widespread contamination. Concentrations in surface drainage from these sources are typically below 100 µg/L, with expected groundwater concentrations of less than 1 µg/L. nih.gov
Point sources , in contrast, result in localized, high-concentration contamination. These sources include disposal of mecoprop-containing waste in landfills and accidental spills or tank washings. service.gov.uk Leachate from landfills where mecoprop waste was deposited has shown exceptionally high concentrations, in some cases up to 432,000 µg/L. service.gov.uk Consequently, groundwater downgradient from such point sources can exhibit concentrations that are orders of magnitude higher than those from diffuse pollution, with levels up to 3,000 µg/L being reported. service.gov.uk Research also points to non-agricultural use and subsequent disposal as a significant, though less studied, contributor to point source contamination in some areas. nih.gov
Reported Concentrations of Mecoprop from Different Source Types
| Source Type | Environmental Compartment | Typical/Reported Concentration Range |
|---|---|---|
| Diffuse (Agricultural Use) | Surface Drainage | < 100 µg/L |
| Diffuse (Agricultural Use) | Groundwater | < 1 µg/L |
| Point Source (Landfill) | Leachate | Up to 432,000 µg/L |
| Point Source (Landfill) | Downgradient Groundwater | Up to 3,000 µg/L |
| Point Source (Non-Agricultural) | Groundwater/Unsaturated Zone | 0.005 - 7.96 µg/L |
This table illustrates the significant differences in environmental concentrations of Mecoprop originating from diffuse versus point sources. nih.govservice.gov.uknih.gov
Regional and International Monitoring Frameworks and Findings
The environmental presence of this compound, which rapidly dissociates to its herbicidally active form, Mecoprop-P, is monitored under various regional and international frameworks. oekotoxzentrum.ch These programs are essential for assessing the extent of water and soil contamination, ensuring compliance with regulatory standards, and protecting ecosystems and human health. The monitoring efforts are most extensively documented in Europe, where the substance is widely used. herts.ac.uk
In the European Union, the Water Framework Directive (WFD) establishes a comprehensive strategy for water protection. europa.eu The WFD aims to achieve "good status" for all EU waters, which includes both ecological and chemical criteria. europa.eu While Mecoprop-P is not currently on the list of priority substances under the WFD, it is monitored by member states as a "river basin specific pollutant" if it is identified as a risk to the aquatic environment. europa.eu The Directive mandates the monitoring of pesticide concentrations in surface and groundwater to prevent deterioration of water quality. europa.eu
A key component of the EU's water protection legislation is the Groundwater Directive (2006/118/EC) , which sets quality standards for substances in groundwater. For pesticides, including Mecoprop-P, a general precautionary quality standard of 0.1 µg/L is established for individual substances. europa.eu This standard is not based on toxicological data but reflects a policy to keep groundwater as free from pesticides as possible. europa.eu
In the United Kingdom , the Environment Agency is responsible for monitoring the quality of surface water and groundwater. service.gov.uk Mecoprop is recognized as a significant indicator of pollution, particularly from landfill leachate, and is frequently included in monitoring programs. service.gov.uk The Environment Agency has established an Environmental Assessment Level (EAL) for Mecoprop in water to help assess the significance of monitoring results. mst.dk
In Switzerland , the use of Mecoprop-P is approved in various herbicide formulations. oekotoxzentrum.ch Monitoring of surface water has detected the presence of Mecoprop-P, often linked to leaching from residential areas where it is used in "root-resistant" bituminous membranes. oekotoxzentrum.ch
In Denmark , a country heavily reliant on groundwater for its drinking water supply, there is a nationwide groundwater quality monitoring network. europa.eu This program involves regular sampling from a large number of wells to detect the presence of pesticides and other pollutants. europa.eu
In France , monitoring programs have shown that pesticides are widely dispersed in aquatic environments, with herbicides being the most frequently detected substances in both rivers and groundwater. developpement-durable.gouv.fr
In North America , the monitoring of Mecoprop-P appears to be less extensive or less publicly documented. In the United States , the Environmental Protection Agency (EPA) oversees pesticide regulation and monitoring. beyondpesticides.org However, a nationwide groundwater study conducted between 1984 and 1990 did not detect mecoprop in any of the 460 wells sampled across several states. beyondpesticides.org In Canada , Mecoprop-P has been detected in surface waters, with one report noting a maximum concentration of up to 103 µg/L. e-jarb.org
The following tables present a summary of research findings on the concentration of Mecoprop-P in various environmental compartments across different regions.
Table 1: Mecoprop-P Concentrations in European Groundwater
| Country/Region | Water Source | Concentration Range (µg/L) | Key Findings |
| United Kingdom | Groundwater (various aquifers) | Up to 7.96 | Mecoprop-P is one of the most frequently detected herbicides in groundwater exceeding the EU drinking water standard of 0.1 µg/L. orst.edu |
| Groundwater (near landfills) | Up to 3000 | Significant contamination can occur down-gradient from landfills where Mecoprop-containing waste has been disposed. | |
| Denmark | Groundwater (near landfill) | Up to 600 | High concentrations have been recorded in contaminant plumes from landfills. |
| Switzerland | Groundwater (near landfill) | Up to 975 | Landfills are a significant point source of Mecoprop contamination in groundwater. |
| France | Groundwater | Detected | Pesticides are found in 59% of groundwater monitoring points, with herbicides being the most common. developpement-durable.gouv.fr |
Table 2: Mecoprop-P Concentrations in European Surface Water and Leachate
| Country/Region | Water Source | Concentration Range (µg/L) | Key Findings |
| United Kingdom | Landfill Leachate | 0.06 - 290 | Mecoprop-P is frequently found in high concentrations in landfill leachate. beyondpesticides.org |
| Switzerland | Swiss Lakes | Low ng/L range | Widespread occurrence of Mecoprop-P in Swiss lakes, indicating high mobility in the aquatic environment. dss.go.th |
| Germany | Urban Run-off | Up to 6.9 | Urban areas can be a source of Mecoprop-P in surface waters. orst.edu |
| France | Urban Run-off | Up to 13 | Run-off from urban areas contributes to surface water contamination. orst.edu |
Table 3: Mecoprop-P in North American Waters
| Country/Region | Water Source | Concentration (µg/L) | Key Findings |
| United States | Groundwater (460 wells, 1984-1990) | Not Detected | No detection in a major historical groundwater survey. beyondpesticides.org |
| Canada | Surface Water | Up to 103 | Mecoprop-P has been detected in Canadian aquatic environments. e-jarb.org |
Biodegradation Pathways and Microbial Ecology
Metabolic Transformation Pathways
The transformation of Mecoprop-P (B95672) in the environment begins with the enzymatic breakdown of the molecule, leading to the formation of several intermediate compounds.
The initial step in the microbial degradation of mecoprop (B166265) is the cleavage of its ether linkage, which results in the formation of primary metabolites. researchgate.net The most commonly identified primary degradation product is 4-chloro-2-methylphenol (B52076) (4-CMP), also known as 4-chloro-o-cresol. nih.govoup.comservice.gov.uknih.gov This compound has been confirmed as a soil degradation product and a potential metabolite in anaerobic landfill plumes. oup.comservice.gov.uk The formation of 4-CMP is a direct result of the initial enzymatic attack on the parent herbicide molecule. researchgate.net O-cresol (B1677501) is also recognized as a related compound in the environmental transformation pathway. herts.ac.ukoecd.org
The central mechanism in the initial breakdown of Mecoprop-P is the cleavage of the ether bond that links the propionic acid side chain to the aromatic ring. researchgate.net This reaction is typically catalyzed by α-ketoglutarate-dependent dioxygenase enzymes, which are encoded by genes such as the tfdA gene family. researchgate.net This cleavage yields two primary fragments: 4-chloro-2-methylphenol and pyruvate (B1213749). researchgate.net Following the initial ether cleavage, the degradation pathway proceeds with the hydroxylation of the aromatic ring of 4-CMP. This step is crucial for destabilizing the ring structure, which subsequently leads to ring fission and further breakdown into simpler organic molecules that can be integrated into central microbial metabolism.
Microbial Community Dynamics and Enantioselective Degradation
The rate and extent of Mecoprop-P degradation are products of the dynamic interplay within microbial communities and their specific enzymatic capabilities, particularly concerning the herbicide's stereoisomers.
Mecoprop degradation is often carried out by synergistic microbial consortia rather than single microbial species. nih.govasm.org Research has identified several key bacterial genera that play a significant role in this process.
One effective consortium, isolated from the root systems of wheat, was found to comprise two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus. nih.govnih.gov In another study, a consortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis was isolated from topsoil and demonstrated the ability to use mecoprop as a growth substrate. oup.comresearchgate.net The bacterium Sphingomonas herbicidovorans has been noted for its ability to utilize both enantiomers of mecoprop as its sole source of carbon and energy. dss.go.thresearchgate.net The degradation process is frequently linked to bacteria that possess class III tfdA genes, which are instrumental in the initial ether-cleavage step. researchgate.netgeus.dk
Interactive Table: Key Microorganisms in Mecoprop Degradation
| Microbial Species/Genus | Source of Isolation | Degradation Capability | Reference |
|---|---|---|---|
| Pseudomonas sp. | Wheat root systems | Part of a synergistic community | nih.gov, nih.gov |
| Alcaligenes sp. | Wheat root systems | Part of a synergistic community | nih.gov, nih.gov |
| Flavobacterium sp. | Wheat root systems | Part of a synergistic community | nih.gov |
| Acinetobacter calcoaceticus | Wheat root systems | Part of a synergistic community | nih.gov, nih.gov |
| Alcaligenes denitrificans | Topsoil | Degrades (R)-mecoprop; part of a consortium | researchgate.net, oup.com |
| Pseudomonas glycinea | Topsoil | Part of a mecoprop-degrading consortium | researchgate.net, oup.com |
| Pseudomonas marginalis | Topsoil | Part of a mecoprop-degrading consortium | researchgate.net, oup.com |
| Sphingomonas herbicidovorans | Not specified | Degrades both (R)- and (S)-mecoprop | dss.go.th, researchgate.net |
Environmental oxygen levels significantly influence the biodegradation rates of Mecoprop-P. Degradation is consistently more rapid and thorough in aerobic environments compared to anaerobic ones. geoscienceworld.orgnih.gov
Under aerobic conditions, microbial communities can reduce mecoprop concentrations significantly within a short period. nih.gov One study observed degradation rates of 1.90 mg/L/day for (S)-mecoprop and 1.32 mg/L/day for (R)-mecoprop. nih.gov In contrast, under strictly anaerobic conditions, such as methanogenic or sulfate-reducing environments, mecoprop is often persistent, with little to no degradation observed over extended periods. nih.govgeoscienceworld.orgnih.govscispace.com However, degradation has been documented under specific anaerobic conditions, notably in nitrate-reducing environments. nih.gov In such conditions, the degradation was enantioselective, with (R)-mecoprop degrading at a rate of 0.65 mg/L/day, while the (S)-enantiomer remained undegraded. nih.gov
Interactive Table: Mecoprop Degradation Rates by Redox Condition
| Redox Condition | Enantiomer | Degradation Rate (mg/L/day) | Lag Phase | Reference |
|---|---|---|---|---|
| Aerobic | (S)-Mecoprop | 1.90 | Short | nih.gov, geoscienceworld.org |
| Aerobic | (R)-Mecoprop | 1.32 | Short | nih.gov, geoscienceworld.org |
| Anaerobic (Nitrate-reducing) | (R)-Mecoprop | 0.65 | ~20 days | nih.gov |
| Anaerobic (Nitrate-reducing) | (S)-Mecoprop | No degradation observed | N/A | nih.gov |
| Anaerobic (Sulfate-reducing) | Racemic Mecoprop | No degradation observed | N/A | nih.gov, geoscienceworld.org |
| Anaerobic (Methanogenic) | Racemic Mecoprop | No degradation observed | N/A | nih.gov, geoscienceworld.org |
Mecoprop is a chiral compound, existing as two stereoisomers (enantiomers): (R)-mecoprop (the active ingredient in Mecoprop-P) and (S)-mecoprop. Microbial degradation is often highly enantioselective, meaning that one isomer is degraded preferentially over the other.
This selectivity varies significantly among different microbial communities and environmental conditions. For instance, a consortium dominated by Alcaligenes denitrificans was found to exclusively degrade the (R)-(+)-isomer, leaving the (S)-(-)-isomer untouched. oup.comresearchgate.net Conversely, Sphingomonas herbicidovorans and microbial communities in aerobic sewage sludge preferentially degrade the (S)-enantiomer. dss.go.thresearchgate.netscispace.com Under anaerobic, nitrate-reducing conditions, the opposite preference has been observed, with degradation of the (R)-enantiomer but not the (S)-enantiomer. nih.gov Soil studies have revealed further complexity, with enantioselectivity sometimes depending on soil pH and herbicide concentration. researchgate.net This differential degradation can lead to shifts in the enantiomeric ratio of mecoprop in the environment, a phenomenon that can serve as an indicator of in-situ biodegradation. dss.go.th
Molecular Mechanisms of Biodegradation
The transformation of Mecoprop-P at the molecular level is driven by specialized microbial enzymes and the genes that encode them. This section details the specific enzymatic systems and genetic determinants responsible for its degradation.
Role of Specific Enzymatic Systems (e.g., α-Ketoglutarate-Dependent Dioxygenase)
The initial and crucial step in the microbial degradation of mecoprop-p is catalyzed by α-ketoglutarate-dependent dioxygenase enzymes. researchgate.net Detailed studies on the bacterium Sphingomonas herbicidovorans MH, which can use mecoprop as its sole source of carbon and energy, have identified a highly specific enzymatic pathway. nih.govresearchgate.net This bacterium utilizes two separate α-ketoglutarate-dependent dioxygenases to degrade the (R) and (S) enantiomers of mecoprop in a selective manner. nih.govnih.gov
When S. herbicidovorans MH is grown on (R)-mecoprop, it produces an enzyme that specifically converts the (R)-enantiomer. nih.govnih.gov Conversely, when grown on (S)-mecoprop, it produces an enzyme active only on the S-enantiomer. nih.govnih.gov Both of these enzymatic processes require α-ketoglutarate and ferrous ions to function. nih.gov The degradation pathway involves a dioxygenation reaction that breaks down the mecoprop molecule to form 4-chloro-2-methylphenol, pyruvate, and succinate. nih.govnih.gov Through labeling experiments using ¹⁸O₂, researchers confirmed that one oxygen atom is integrated into pyruvate and another into succinate. nih.gov It is noteworthy that these specific dioxygenases are different from the TfdA enzyme, which initiates the degradation of the herbicide 2,4-D. nih.gov
Genetic Determinants and Gene Expression (e.g., tfdA Genes)
The genetic foundation for the biodegradation of phenoxyalkanoic acid herbicides like mecoprop-p is associated with the tfdA gene family, which encodes the necessary α-ketoglutarate-dependent dioxygenase enzymes. researchgate.net Research has specifically linked the degradation of mecoprop-p to the proliferation of class III tfdA genes. researchgate.netgeus.dk
In soil studies, the application of mecoprop-p leads to an increase in the population of bacteria that carry these class III genes. researchgate.net While soil microbial communities may harbor a variety of tfdA genes, including both class I and class III, it is the class III genes that have been observed to proliferate during the active degradation of mecoprop-p in both topsoil and subsoil. researchgate.netgeus.dk This proliferation has been confirmed using molecular techniques such as real-time PCR and denaturing gradient gel electrophoresis. geus.dk The degradation process appears to stimulate the growth of existing microbial populations with these genes rather than inducing the development of new ones. geus.dk This increase in gene abundance is most pronounced during the lag and steep phases of the herbicide's degradation. researchgate.net
Factors Influencing Biodegradation Kinetics
The rate at which Mecoprop-P-dimethylammonium is biodegraded is not constant; it is heavily influenced by various environmental and edaphic factors. Understanding these factors is key to predicting the herbicide's persistence and potential for environmental contamination.
Effect of Soil Depth and Environmental Parameters
Soil depth is a critical factor controlling the biodegradation kinetics of mecoprop-p. service.gov.ukyork.ac.uk A distinct inverse relationship exists between soil depth and the rate of degradation. service.gov.uk In surface soils (<30 cm), the half-life (DT50) of mecoprop-p is relatively rapid, estimated at around 12 days. researchgate.netgeus.dk However, as depth increases, the half-life extends significantly, exceeding 84 days at depths of 70–80 cm. researchgate.netgeus.dk This slowdown is primarily due to decreasing microbial biomass and a lower abundance of specific mecoprop-p degrading microorganisms in deeper soil horizons. researchgate.net Furthermore, a lag phase of 23 to 34 days often precedes rapid degradation in sub-soil, a delay not typically observed in topsoil. geus.dk
Several other environmental parameters also exert significant influence:
Soil Moisture : Degradation rates are optimal in moist soil conditions, with longer half-lives observed in both dry and waterlogged (flooded) soils. service.gov.uk
Redox Conditions : The degradation of mecoprop is highly dependent on the redox potential. It has been observed to be inhibited under methanogenic (methane-producing) and sulphate-reducing conditions. service.gov.uk However, limited degradation has been shown to occur in nitrate-reducing (denitrifying) environments. service.gov.ukresearchgate.net
Table 1: Effect of Soil Depth on Mecoprop-p Half-Life (DT50)
| Soil Depth (cm) | Approximate Half-Life (DT50) in Days |
|---|---|
| < 30 | ~12 researchgate.netgeus.dk |
Investigation of Co-Metabolism and Substrate Amendment Effects
The possibility of enhancing mecoprop-p biodegradation by adding other substrates (a process known as biostimulation) has been explored, yielding varied outcomes. researchgate.net Co-metabolism, where a microbe degrades a substance that offers no direct nutritional benefit while consuming a primary substrate, is one mechanism that can be leveraged. service.gov.uk
Research into amending mecoprop-contaminated samples has shown the following:
Organic Amendments : The addition of glucose as an alternative carbon source was investigated to determine if it could promote co-metabolism or boost the population of herbicide-degrading microbes. researchgate.netresearchgate.net However, studies have shown that glucose amendment did not enhance the degradation of mecoprop. researchgate.netresearchgate.net
Inorganic Amendments : The application of inorganic nutrients has produced more positive results. Nitrate amendment, in particular, was found to enhance the degradation of high concentrations of mecoprop. researchgate.netresearchgate.net At very low, environmentally relevant concentrations, nutrient additions did not appear to stimulate mineralization. researchgate.net However, at higher concentrations of the herbicide, the addition of inorganic nutrients significantly increased the rate of mineralization, indicating that nutrient availability can be a limiting factor in highly contaminated scenarios. researchgate.net
Table 2: Effect of Substrate Amendments on Mecoprop-P Degradation
| Amendment | Effect on Mecoprop-P Degradation | Conditions |
|---|---|---|
| Glucose | No enhancement observed | - researchgate.netresearchgate.net |
| Nitrate / Inorganic Nutrients | Enhanced degradation | High mecoprop concentrations researchgate.netresearchgate.netresearchgate.net |
Ecotoxicological Research in Non Human Organisms
Impacts on Non-Target Terrestrial Flora
The application of Mecoprop-P-dimethylammonium can have significant unintended consequences for non-target terrestrial plants, particularly dicotyledonous species that are physiologically similar to the targeted weeds.
Physiological and Morphological Effects on Dicotyledonous Plants
Exposure to this compound induces a range of physiological and morphological aberrations in sensitive dicotyledonous plants. These effects are a direct result of the compound's herbicidal activity and can manifest in various ways, ultimately leading to plant death. wfduk.org
Observed physiological effects include disruption of normal cell growth and division. Morphological symptoms are often dramatic and include epinasty (twisting and curling of stems and petioles), leaf cupping and crinkling, stem swelling and splitting, and abnormal root development. These symptoms are indicative of the profound disruption of the plant's normal developmental processes.
Table 1: Documented Physiological and Morphological Effects of this compound on Non-Target Dicotyledonous Plants
| Effect Category | Specific Manifestation | Observed Outcome |
|---|---|---|
| Morphological | Epinasty | Twisting and downward curvature of leaves and stems. |
| Leaf Abnormalities | Cupping, crinkling, and parallel venation. | |
| Stem Deformities | Swelling, splitting, and brittleness. | |
| Physiological | Disrupted Growth | Uncontrolled and disorganized cell division and elongation. |
| Impaired Development | Inhibition of normal root and shoot development. |
Auxin Mimicry and Endogenous Plant Hormone Disruption
The primary mechanism of action for this compound is its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), a type of auxin. nih.gov In sensitive dicotyledonous plants, the continuous and unregulated stimulation of auxin-mediated responses by this synthetic mimic overwhelms the plant's natural hormonal regulatory systems. nih.gov
This leads to a cascade of disruptive events. The plant's cells undergo uncontrolled expansion and division, resulting in the visible morphological deformities. Furthermore, the high levels of synthetic auxin activity can disrupt the balance of other crucial plant hormones. A notable interaction is the stimulation of ethylene (B1197577) production. researchgate.net The overproduction of ethylene, a hormone involved in stress responses and senescence, contributes significantly to the observed symptoms, including epinasty and, eventually, tissue death. researchgate.net This hormonal imbalance effectively hijacks the plant's developmental pathways, leading to its demise.
Effects on Aquatic Biota
The presence of this compound in aquatic environments, primarily through runoff and leaching from treated areas, poses a risk to aquatic organisms, particularly primary producers like algae and macrophytes.
Sensitivity Assessments of Algal and Macrophyte Species
Research has demonstrated that aquatic plants, especially dicotyledonous macrophytes, are particularly sensitive to Mecoprop-P (B95672). nih.gov Studies have determined the effective concentration (EC50) values, which represent the concentration of a substance that causes a 50% reduction in a specific biological response (e.g., growth), for various aquatic plant species. These values are crucial for assessing the potential ecological risk.
A microcosm study investigating the sensitivity of several dicotyledonous macrophyte species to Mecoprop-P revealed a wide range of sensitivities. For instance, Ranunculus aquatilis was found to be highly sensitive, with an EC50 value of 46.9 µg/L, while Ludwigia repens was considerably less sensitive, with an EC50 of 656.4 µg/L. nih.gov
Table 2: Sensitivity of Selected Aquatic Macrophyte Species to Mecoprop-P
| Species | EC50 (µg/L) | Reference |
|---|---|---|
| Ranunculus aquatilis | 46.9 | nih.gov |
| Myriophyllum spicatum | 72.3 | researchgate.net |
| Callitriche platycarpa | 101.3 | researchgate.net |
| Potamogeton crispus | 312.8 | researchgate.net |
| Ludwigia repens | 656.4 | nih.gov |
Interactions with Aquatic Ecosystem Components
Once in an aquatic environment, this compound can interact with various ecosystem components. It is considered to have a low potential for bioaccumulation in aquatic organisms. wfduk.org In aquatic systems, Mecoprop-P can be subject to degradation. Studies in aerobic natural sediment water systems have shown that it has a moderate to high persistence. nih.gov The compound can become bound to sediment, with unextractable residues forming a significant sink. nih.gov While some mineralization to carbon dioxide occurs, the persistence in sediment can lead to long-term exposure for benthic organisms. However, specific data on the chronic toxicity to sediment-dwelling organisms is limited. herts.ac.uk
Microbial Ecotoxicology in Soil and Water
The fate and impact of this compound in soil and water are significantly influenced by microbial activity. Microorganisms play a crucial role in the degradation of this herbicide, which in turn affects its persistence and potential for off-site transport.
The biodegradation of mecoprop (B166265) in soil is a key process in its dissipation. The half-life of mecoprop-p in soil can vary, with one study reporting a half-life of approximately 12 days in topsoil, which increased with soil depth. researchgate.net The degradation is primarily carried out by soil bacteria. Research has identified specific microbial species capable of degrading mecoprop. For instance, a synergistic microbial community comprising two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus has been shown to utilize mecoprop as a sole carbon and energy source. nih.gov Another key bacterium, Sphingomonas herbicidovorans, has been found to degrade both enantiomers of mecoprop. nih.govresearchgate.net The degradation process is often linked to the presence of specific genes, such as the tfdA gene, which is involved in the breakdown of phenoxyalkanoic acid herbicides. researchgate.net
In aquatic systems, microbial degradation also occurs. As mentioned previously, in sediment-water systems, mecoprop-P can be mineralized by microbial communities. nih.gov The rate and extent of this degradation can be influenced by factors such as oxygen availability, temperature, and the composition of the microbial community.
Broader Ecological Risk Assessment (Non-Human)
A broader ecological risk assessment evaluates the potential harm to various non-target organisms in both terrestrial and aquatic environments.
The risk of Mecoprop-P to non-target terrestrial organisms varies significantly among different groups.
Terrestrial Plants: As Mecoprop-P is an auxin-mimicking herbicide, it is specifically active against dicotyledonous (broadleaf) plants. oekotoxzentrum.ch Risk assessments have concluded a low risk to non-target terrestrial plants, provided that risk mitigation measures, such as buffer zones, are implemented. nih.govresearchgate.net
Mammals: A high long-term risk to wild mammals has been identified in risk assessments for all representative uses of Mecoprop-P. nih.gov The acute oral toxicity is low, with a reported LD50 for rats of >930 mg/kg. herts.ac.uk The primary target organs in repeated-dose studies on rats, mice, and dogs are the kidneys. nih.gov
Birds: Mecoprop is considered to be practically non-toxic to birds. orst.edu The acute oral LD50 for bobwhite quail is reported as 700 mg/kg. beyondpesticides.org
Bees: Mecoprop is generally considered not toxic to bees. orst.edu However, the European Food Safety Authority has identified a data gap for a complete risk assessment for honeybees in line with current guidance. nih.gov
Earthworms: Herbicides can pose a toxicological risk to soil invertebrates like earthworms. opot.co.za One study noted that the biomass of the earthworm Aporrectodea caliginosa was noticeably reduced when treated with a combination of mecoprop and dicamba. zoologyjournals.com
Table 2: Summary of Risk and Toxicity Data for Non-Target Terrestrial Organisms
| Organism Group | Risk Level / Toxicity Endpoint | Value | Reference(s) |
| Mammals (Wild) | Long-term Risk | High | nih.gov |
| Mammals (Rat) | Acute Oral LD50 | > 930 mg/kg | herts.ac.uk |
| Birds (Bobwhite Quail) | Acute Oral LD50 | 700 mg/kg | beyondpesticides.org |
| Bees | Toxicity | Not toxic | orst.edu |
| Earthworms (A. caliginosa) | Effect | Reduced biomass (in combination with dicamba) | zoologyjournals.com |
| Non-Target Plants | Risk | Low (with mitigation) | nih.govresearchgate.net |
The risk to aquatic organisms is a key consideration due to the potential for herbicides to enter water bodies through runoff or leaching.
Fish: Mecoprop-P is considered to have low acute toxicity to fish. beyondpesticides.org The 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is 124 ppm (mg/L). orst.edubeyondpesticides.org Regulatory assessments have concluded a low risk to both acute and chronic exposure for fish. nih.gov
Aquatic Invertebrates: The risk to aquatic invertebrates is also considered low. nih.gov A chronic 21-day NOEC (No Observed Effect Concentration) for Daphnia magna reproduction was determined to be 200 mg/L, indicating low chronic toxicity. herts.ac.uk
Algae: For algae, a low risk has been concluded for all representative uses of Mecoprop-P. nih.govresearchgate.net
Aquatic Plants (Macrophytes): In contrast to other aquatic organisms, a high risk has been identified for aquatic plants, particularly dicotyledonous macrophytes. nih.gov These plants are highly sensitive to the auxin-mimicking mode of action of Mecoprop-P. oekotoxzentrum.ch Studies have demonstrated significant effects at concentrations much lower than those affecting other aquatic life. researchgate.net For example, the EC50 (the concentration causing a 50% effect) for the sensitive species Ranunculus aquatilis was found to be 46.9 µg/L. oekotoxzentrum.ch This high sensitivity in a key non-target group represents a critical area of concern in the environmental risk assessment of the compound. researchgate.net
Table 3: Summary of Ecotoxicity Data for Aquatic Organisms
| Organism Group | Species | Endpoint | Value | Reference(s) |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | 124 mg/L | orst.edubeyondpesticides.org |
| Aquatic Invertebrate | Daphnia magna | 21-day NOEC (Reproduction) | 200 mg/L | herts.ac.uk |
| Aquatic Plant | Ranunculus aquatilis | EC50 | 46.9 µg/L | oekotoxzentrum.ch |
| Aquatic Plant | Myriophyllum spicatum | NOEC | 8 µg/L | oekotoxzentrum.ch |
Analytical Methodologies for Environmental Research
Chromatographic Techniques for Residue Analysis
Chromatographic methods are fundamental for the separation and quantification of Mecoprop-P-dimethylammonium residues in various environmental matrices. Liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, provide the high sensitivity and selectivity required for trace-level detection.
Applications of Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of Mecoprop-P (B95672) and other phenoxy acid herbicides due to its ability to analyze these polar and often non-volatile compounds with high specificity and sensitivity.
Recent methodologies have focused on developing robust and efficient LC-MS/MS methods for a range of environmental samples. For instance, a method for the determination of nine phenoxy acid herbicides in soil utilized a C-18 column with a gradient elution of formic acid in a water/methanol mixture. The mass spectral acquisition was performed in negative ion mode using multiple reaction monitoring (MRM), which provides both qualitative and quantitative data. This method demonstrated good linear relationships for the herbicides in the range of 2-250 µg/L, with correlation coefficients between 0.9927 and 0.9972. The method detection limits were found to be in the range of 1.66-3.82 µg/kg, and average recoveries at spiked levels of 10, 40, and 200 µg/kg ranged from 85.3% to 110.0%, with relative standard deviations (RSD) of 3.2%-12% researchgate.net.
In another study focusing on water samples, an LC-MS/MS method was validated for the simultaneous quantification of 13 multiclass pharmaceuticals, including compounds with similar analytical challenges to herbicides. This method, combining solid-phase extraction with LC-MS/MS, achieved limits of quantification between 1 and 50 ng/L, with linearities greater than 0.99 and satisfactory recoveries in seawater (95–108%) nih.gov. Such studies highlight the versatility and sensitivity of LC-MS/MS for trace analysis of organic micropollutants in complex matrices.
A comprehensive multi-residue method for 127 pesticides in olive oil, analyzed by both LC-MS/MS and GC-MS/MS, further illustrates the capabilities of these techniques. For the LC-MS/MS analysis, a matrix-matched calibration curve was constructed at five levels (4, 10, 20, 50, and 100 µg/L) eurl-pesticides.eu. While not specific to this compound in soil or water, these validation data provide a strong indication of the performance that can be expected from a well-developed LC-MS/MS method.
| Parameter | Soil Analysis researchgate.net | Seawater Analysis nih.gov | Olive Oil Analysis eurl-pesticides.eu |
| Linearity Range | 2-250 µg/L | Not specified | 4-100 µg/L |
| Correlation Coefficient (r²) | 0.9927-0.9972 | >0.99 | Not specified |
| Limit of Quantification (LOQ) | 1.66-3.82 µg/kg | 1-50 ng/L | 0.050 mg/kg |
| Recovery | 85.3-110.0% | 95-108% | 70-120% |
| Relative Standard Deviation (RSD) | 3.2-12% | Not specified | <20% |
Utilization of Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of Mecoprop-P, although it often requires a derivatization step to convert the polar herbicide into a more volatile and thermally stable form suitable for GC analysis epa.gov.
Derivatization is a critical step in the GC-MS analysis of phenoxy acid herbicides. Common methods include esterification to form methyl or other alkyl esters. For instance, a simultaneous microwave-assisted extraction and derivatization method for chlorophenoxy acids in soil samples involved the formation of methyl esters using sulfuric acid and methanol. This approach significantly shortens the sample preparation time compared to conventional methods epa.gov. Other derivatization techniques include silylation, which is a common method for a wide range of metabolites in biological samples to increase their volatility for GC-MS analysis nih.gov. The choice of derivatizing agent and reaction conditions is crucial for achieving efficient and reproducible results researchgate.net.
Once derivatized, the analytes can be effectively separated and detected by GC-MS. A study on the analysis of various organic pollutants in soil, including organochlorine pesticides, using microwave-assisted extraction followed by GC-MS demonstrated good recovery and repeatability. The entire extraction process was completed in less than 20 minutes with a solvent consumption of less than 30 mL gcms.cz.
For the analysis of pesticides in environmental waters, a GC-MS/MS method was developed and validated for 53 pesticides. The method involved solid-phase extraction for sample enrichment, followed by analysis using multidimensional gas chromatography coupled to mass spectrometry (GCxGC-MS). This advanced technique provides enhanced separation capabilities, which is particularly useful for complex environmental samples nih.gov.
| Parameter | Soil (General Organic Pollutants) gcms.cz | Environmental Waters (53 Pesticides) nih.gov |
| Extraction Time | < 20 minutes | Not specified |
| Solvent Consumption | < 30 mL | Not specified |
| Maximum Concentration (in water) | Not applicable | 0.1 µg/L (individual), 0.5 µg/L (total) |
| Recovery | Good | Not specified |
| Repeatability | Good | Not specified |
Enantioselective Analytical Strategies
Mecoprop (B166265) is a chiral compound, with the herbicidal activity primarily attributed to the (R)-(+)-enantiomer, known as Mecoprop-P researchgate.net. Therefore, enantioselective analysis is essential to accurately assess the environmental risk and efficacy of this herbicide.
Current Challenges and Identified Data Gaps in Chiral Analysis
The enantioselective analysis of chiral pollutants like Mecoprop-P in environmental matrices presents several challenges. A significant issue is the potential for enantiomeric ratios to change in the environment due to stereoselective biodegradation or abiotic transformation processes. This necessitates analytical methods that can accurately determine the concentration of each enantiomer.
A major data gap identified by the European Food Safety Authority (EFSA) is the lack of enantioselective monitoring methods for Mecoprop-P in environmental matrices such as soil, water, and air. The currently available LC-MS/MS methods are not enantioselective, leading to a critical need for the development and validation of chiral analytical techniques for routine monitoring nih.gov. Furthermore, the potential for the (R)-isomer to racemize to the racemic (RS)-mixture in various environmental compartments has not been adequately addressed, representing another significant data gap nih.gov.
The complexity of environmental matrices can also interfere with chiral separations, making it difficult to achieve the necessary resolution and sensitivity. The lack of commercially available enantiomerically pure standards for all metabolites of chiral pesticides further complicates method development and validation nih.gov.
Advanced Separation Techniques for Enantiomer Differentiation (e.g., Capillary Electrophoresis with Cyclodextrins)
Capillary electrophoresis (CE) has emerged as a powerful technique for the enantioselective separation of chiral compounds, including phenoxy acid herbicides. The use of chiral selectors, most commonly cyclodextrins (CDs), added to the background electrolyte is a key feature of this method mdpi.comresearchgate.net.
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, and their chiral cavity can lead to differential interactions with enantiomers, enabling their separation. Various types of cyclodextrins and their derivatives have been investigated for the chiral separation of mecoprop and other herbicides.
A study on the enantiomeric separation of profen drugs by CE found that heptakis-2,3,6-tri-O-methyl-beta-cyclodextrin was effective for the resolution of all tested compounds researchgate.net. Another study investigated the use of single isomer N-heterocyclic cyclodextrin derivatives as chiral selectors in CE. It was found that diMePIPA-β-CD provided baseline separation for mecoprop enantiomers mdpi.com. The concentration of the cyclodextrin, the pH of the background electrolyte, and the applied voltage are critical parameters that need to be optimized to achieve the desired separation researchgate.net.
The use of dual cyclodextrin systems, often a combination of a neutral and a charged cyclodextrin, can sometimes enhance the enantioseparation selectivity for analytes that are difficult to resolve with a single chiral selector nih.gov.
| Chiral Selector | Analyte(s) | Key Findings |
| Heptakis-2,3,6-tri-O-methyl-beta-cyclodextrin | Profen drugs | Effective for quantitative enantiomeric resolution. researchgate.net |
| diMePIPA-β-CD | Mecoprop | Provided baseline separation of enantiomers. mdpi.com |
| Hydroxypropyl-beta-cyclodextrin (HP-β-CD) | Propranolol and its metabolites | Optimum separation achieved at a specific concentration. researchgate.net |
| Dual Cyclodextrin Systems | Various pharmaceuticals | Can enhance enantioseparation selectivity. nih.gov |
Sample Preparation and Extraction Methods
The effective extraction and clean-up of this compound from complex environmental matrices are critical for accurate and reliable analysis. A variety of techniques have been developed and optimized for this purpose.
Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and pre-concentration of pesticides from water samples. For phenoxy acid herbicides, SPE cartridges packed with materials like styrene-divinyl benzene have been employed. The process typically involves conditioning the cartridge, loading the acidified water sample, drying the cartridge, and eluting the analytes with an appropriate solvent mixture scielo.br. A method for the analysis of 53 pesticides in environmental waters utilized OASIS HLB cartridges for solid-phase extraction nih.gov.
Microwave-Assisted Extraction (MAE): MAE is a rapid and efficient method for extracting pesticides from solid samples like soil. It utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. MAE has been successfully used to extract a range of pesticides from soil, with recoveries often exceeding 80% nih.gov. The technique offers the advantages of reduced solvent consumption and shorter extraction times compared to traditional methods like Soxhlet extraction nih.govk-state.edu. For the extraction of triazine herbicides from soil, a green MAE method was developed using a micellar medium, further reducing the environmental impact of the analysis scielo.br.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method, originally developed for pesticide residue analysis in fruits and vegetables, has been increasingly adapted for environmental matrices like soil researchgate.net. The procedure typically involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a partitioning step using salts, and a clean-up step using dispersive solid-phase extraction (dSPE) youtube.comfood-safety.com. For soil samples, a modification of the QuEChERS method may involve adding water directly to the soil along with acetonitrile and salts to avoid a lengthy rehydration step unito.it.
Molecularly Imprinted Polymers (MIPs): MIPs are highly selective sorbents that can be synthesized for the specific extraction of a target analyte. A molecularly imprinted polymer was prepared for the selective extraction of mecoprop from aqueous samples, demonstrating its potential for use in sample preparation nih.gov.
| Extraction Method | Matrix | Key Advantages |
| Solid-Phase Extraction (SPE) | Water | Good for pre-concentration, widely used. nih.govscielo.br |
| Microwave-Assisted Extraction (MAE) | Soil | Rapid, reduced solvent consumption. scielo.brnih.govk-state.edu |
| QuEChERS | Soil | Fast, simple, and effective for multi-residue analysis. researchgate.netunito.it |
| Molecularly Imprinted Polymers (MIPs) | Water | High selectivity for the target analyte. nih.gov |
Development and Optimization of Solid-Phase Microextraction (SPME) Protocols
Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govmdpi.comnih.govresearchgate.netmdpi.com The development of SPME protocols for the analysis of Mecoprop-P, a phenoxy acid herbicide, involves careful optimization of several key parameters to maximize extraction efficiency.
The choice of the fiber coating is a critical first step. For chlorophenoxy herbicides like Mecoprop-P, coatings such as polyacrylate (PA) and polydimethylsiloxane/divinylbenzene (PDMS/DVB) have been successfully employed. e3s-conferences.org The selection depends on the polarity and volatility of the target analyte.
Optimization of extraction conditions is paramount for achieving high sensitivity. Key parameters that are typically optimized include:
Extraction Temperature: Temperature influences the partitioning of the analyte between the sample matrix and the SPME fiber. For semi-volatile compounds like Mecoprop-P, an optimal temperature needs to be determined to enhance mass transfer without negatively impacting the sorption process. For instance, in the analysis of (4-chloro-2-methylphenoxy)acetic acid (MCPA), a structurally similar compound, an optimal adsorption temperature of 50°C was identified. researchgate.net
Extraction Time: As SPME is an equilibrium-based technique, sufficient time must be allowed for the analyte to partition onto the fiber. The time required to reach equilibrium is determined by monitoring the amount of extracted analyte at different time intervals. For some chlorophenoxy herbicides, optimal adsorption times have been found to be in the range of 15-20 minutes. researchgate.net
Agitation: Agitation of the sample, through stirring or sonication, is essential to reduce the thickness of the boundary layer at the fiber surface and facilitate faster mass transfer, leading to shorter extraction times.
pH and Ionic Strength: The pH of the sample solution can significantly affect the extraction of ionizable compounds like Mecoprop-P. Adjusting the pH to suppress the ionization of the acidic herbicide can enhance its partitioning onto the fiber. The addition of salt (e.g., sodium chloride) can also increase the ionic strength of the sample, which may improve the extraction efficiency by the "salting-out" effect.
Desorption of the extracted analyte from the SPME fiber into the analytical instrument (typically a gas chromatograph) also requires optimization of parameters such as desorption temperature and time to ensure complete transfer of the analyte. For MCPA, a desorption temperature of 220°C for 6 minutes has been found to be effective. researchgate.net
Table 1: Optimized SPME Conditions for Chlorophenoxy Herbicides
| Parameter | Optimized Value | Reference |
|---|---|---|
| Fiber Coating | Polyacrylate (PA) | e3s-conferences.org |
| Adsorption Temperature | 50 - 55°C | e3s-conferences.orgresearchgate.net |
| Adsorption Time | 15 - 45 min | e3s-conferences.orgresearchgate.net |
| Desorption Temperature | 220 - 250°C | e3s-conferences.orgresearchgate.net |
| Desorption Time | 2 - 6 min | e3s-conferences.orgresearchgate.net |
Implementation of Liquid-Phase Microextraction (LPME) Techniques
Liquid-Phase Microextraction (LPME) encompasses a range of techniques that utilize a small volume of a water-immiscible solvent to extract analytes from aqueous samples. mdpi.com These methods are characterized by their simplicity, low cost, and high enrichment factors. mdpi.com
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): In HF-LPME, a porous polypropylene hollow fiber is used to contain the acceptor phase and separate it from the sample (donor phase). nih.govchromatographyonline.commdpi.comnih.govnih.gov This technique can be performed in a two-phase or three-phase mode. For acidic herbicides like Mecoprop-P, the three-phase mode is often preferred. In this setup, the analyte is extracted from the acidic donor phase into an organic solvent immobilized in the pores of the hollow fiber and then back-extracted into a basic acceptor phase within the lumen of the fiber. This provides a high degree of sample clean-up and concentration. The optimization of HF-LPME involves selecting an appropriate organic solvent, adjusting the pH of the donor and acceptor phases, and optimizing extraction time and agitation speed. researchgate.net For the analysis of chlorophenoxyacetic acid herbicides in soil, di-hexyl ether has been identified as a suitable solvent, achieving detection limits in the range of 0.1–0.3 µg·kg⁻¹. researchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction technique based on a ternary solvent system. mdpi.comnih.govmdpi.comionike.comnih.gov A mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. This large surface area facilitates very fast extraction of the analyte into the organic phase. The mixture is then centrifuged to separate the organic and aqueous phases. The selection of the extraction and disperser solvents is crucial for the success of DLLME. The extraction solvent should have a high affinity for the analyte and be immiscible with water, while the disperser solvent must be miscible with both the extraction solvent and the aqueous sample. nih.gov This technique has been successfully applied to the determination of various pesticides in water samples. mdpi.com
A supramolecular solvent-based microextraction (SUSME) method, a variant of LPME, has been developed for the enantioselective determination of mecoprop in soil samples, achieving detection limits of 0.03 ng g⁻¹. nih.gov
Table 2: Comparison of LPME Techniques for Pesticide Analysis
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| HF-LPME | Analyte is extracted into an organic solvent immobilized in the pores of a hollow fiber and then into an acceptor phase inside the fiber. | High enrichment factor, excellent clean-up, automation potential. | Relatively longer extraction times compared to DLLME. |
| DLLME | A mixture of an extraction solvent and a disperser solvent is rapidly injected into the sample, forming a cloudy solution for fast extraction. | Very fast extraction, high enrichment factor, simplicity. | Requires centrifugation, selection of appropriate solvents can be challenging. |
| SUSME | Utilizes supramolecular solvents (e.g., aggregates of long-chain fatty acids) for extraction. | High recovery, can be applied to solid samples, environmentally friendly. | May require solvent evaporation and reconstitution steps. |
Strategies for Mitigating Matrix Effects (e.g., EDTA Application)
Matrix effects are a significant challenge in trace analysis, particularly when using sensitive detection techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govlongdom.orgresearchgate.netchromatographyonline.combohrium.com These effects, caused by co-eluting compounds from the sample matrix, can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification. longdom.orgresearchgate.netchromatographyonline.com
Several strategies can be employed to mitigate matrix effects:
Sample Preparation: Thorough sample clean-up is the first line of defense against matrix effects. Techniques like SPME and LPME, as discussed above, can selectively extract the analyte of interest, leaving behind many interfering matrix components.
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is another effective strategy.
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effects, as both the standards and the samples will be affected similarly.
Use of Internal Standards: The use of an isotopically labeled internal standard that behaves similarly to the analyte during extraction and ionization can effectively correct for matrix effects.
Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that can be used to mitigate matrix effects caused by the presence of metal ions. In electrospray ionization mass spectrometry (ESI-MS), metal cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) can form adducts with the analyte, leading to a distribution of the analyte signal across multiple ions and potentially causing signal suppression. By adding EDTA to the sample or the mobile phase, these metal ions are chelated, reducing the formation of adducts and improving the ionization efficiency of the target analyte. researchgate.net While not extensively documented specifically for this compound, the application of EDTA is a plausible strategy to reduce matrix effects in the analysis of this and other polar pesticides in matrices where metal ions are abundant. Furthermore, studies have investigated the dissipation of mecoprop-P in soils treated with EDTA for heavy metal remediation, indicating the interaction of EDTA with the soil matrix which could influence analytical outcomes. nih.gov
Molecular Tools for Biodegradation Monitoring
Understanding the biodegradation of this compound in the environment is essential for assessing its persistence and potential for contamination. Molecular tools provide a powerful means to monitor the microbial populations and the specific genes involved in the degradation process.
Quantitative Polymerase Chain Reaction (qPCR) for Gene Presence Assessment
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive technique used to detect and quantify specific DNA sequences. nih.gov In the context of Mecoprop-P biodegradation, qPCR is employed to assess the presence and abundance of functional genes responsible for its degradation in environmental samples such as soil and water.
The most well-known genes involved in the initial step of phenoxyalkanoic acid herbicide degradation, including Mecoprop-P, are the tfdA genes. researchgate.netgeus.dk These genes encode for a dioxygenase enzyme that cleaves the ether linkage of the herbicide. Different classes of tfdA genes have been identified (e.g., class I and class III), and their presence and proliferation can be linked to the degradation of specific herbicides. researchgate.netnih.gov
Studies have shown a direct correlation between the abundance of tfdA genes, particularly class III tfdA genes, and the degradation of Mecoprop-P in soil. researchgate.netgeus.dk By designing specific primers and probes for these genes, qPCR can be used to:
Quantify the number of gene copies per gram of soil or liter of water.
Monitor the growth of Mecoprop-P-degrading bacteria by tracking the increase in the abundance of tfdA genes over time following herbicide application.
Assess the biodegradation potential of a particular environment by determining the initial abundance of these functional genes.
Research has demonstrated that in soils where Mecoprop-P degradation occurs, there is a significant proliferation of tfdA genes. researchgate.netgeus.dkresearchgate.net The degradation rate has been shown to positively correlate with the number of tfdA gene copies. researchgate.net
Table 3: Application of qPCR in Mecoprop-P Biodegradation Studies
| Target Gene | Finding | Significance | Reference |
|---|---|---|---|
| ***tfdA* class III** | Proliferation of this gene class was associated with Mecoprop-p degradation at all soil depths. | Indicates that this specific gene class is a key biomarker for Mecoprop-p biodegradation in soil. | researchgate.netgeus.dk |
| ***tfdA* (total)** | A positive correlation was observed between the number of tfdA genes and the degradation rate of Mecoprop-p. | Demonstrates that qPCR can be used to predict and monitor the rate of herbicide degradation. | researchgate.net |
| rdpA* and *sdpA | These genes, also involved in phenoxypropionate degradation, showed an increase in copy numbers during degradation. | Highlights the involvement of multiple gene families in the biodegradation of Mecoprop-p. | researchgate.net |
Reverse Transcription qPCR (RT-qPCR) for Monitoring Biodegradation Activity
While qPCR quantifies the presence of a gene, Reverse Transcription qPCR (RT-qPCR) measures its expression level by quantifying the amount of messenger RNA (mRNA) transcribed from that gene. nih.govnih.gov This provides a more direct measure of the metabolic activity of the microbial population and its response to the presence of a contaminant like Mecoprop-P.
The process involves two main steps:
Reverse Transcription (RT): RNA is extracted from the environmental sample and is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase.
Quantitative PCR (qPCR): The resulting cDNA is then used as a template for qPCR to quantify the number of transcripts of the target gene.
By targeting the mRNA of functional genes such as tfdA, RT-qPCR can be used to:
Determine if the Mecoprop-P-degrading genes are actively being expressed by the microbial community.
Monitor the induction of gene expression in response to the application of the herbicide.
Assess the real-time biodegradation activity in a given environment, as gene expression is often tightly linked to the degradation process.
The level of tfdA gene transcripts can provide a more accurate picture of the ongoing biodegradation of Mecoprop-P than the mere presence of the gene itself, as the gene may be present but not actively expressed. This makes RT-qPCR a valuable tool for evaluating the effectiveness of bioremediation strategies and for understanding the dynamics of herbicide degradation in the environment.
Herbicide Resistance Mechanisms and Management
Mechanisms of Resistance Development in Weeds
The ability of a weed biotype to survive and reproduce after exposure to a normally lethal dose of an herbicide is a clear example of evolutionary adaptation. For Mecoprop-P (B95672), as with other synthetic auxins, weeds have evolved sophisticated mechanisms to counteract its herbicidal effects.
Target-site resistance (TSR) occurs when a modification in the herbicide's target protein reduces or eliminates its binding affinity, rendering the herbicide ineffective. For synthetic auxin herbicides like Mecoprop-P, the primary target is the auxin signaling pathway, which is fundamental for plant growth and development.
The molecular mode of action involves the herbicide mimicking the natural plant hormone indole-3-acetic acid (IAA). The herbicide molecule binds to a co-receptor complex, which includes an F-box protein (like TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX proteins, or TIR1/AFBs) and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein. This binding event targets the Aux/IAA protein for degradation, leading to the expression of auxin-responsive genes and ultimately causing unregulated growth and plant death.
Alterations at this target site are a key mechanism for resistance. Research into auxinic herbicide resistance has identified mutations in the genes encoding these receptor components as a potential basis for resistance. core.ac.ukcambridge.org For instance, studies on wild mustard (Sinapis arvensis) resistant to a range of synthetic auxins, including mecoprop (B166265), suggest that resistance is likely due to a modification of an auxin receptor, although the precise molecular change has not been definitively established. hracglobal.com While specific mutations in the TIR1/AFB or Aux/IAA genes conferring resistance directly to Mecoprop-P have not been detailed in published research, this remains a primary area of investigation for understanding TSR in weeds. The complexity of the auxin signaling pathway, with multiple TIR1/AFB and Aux/IAA genes, may contribute to the relatively lower incidence of target-site resistance to auxins compared to other herbicide classes, as multiple mutations might be required to confer a resistant phenotype. cambridge.orgnih.gov
Non-target-site resistance (NTSR) encompasses mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govuq.edu.au These mechanisms are often more complex than TSR and can confer resistance to multiple, chemically unrelated herbicides. nih.govresearchgate.net The most significant NTSR mechanism documented for Mecoprop-P is enhanced metabolic detoxification.
Enhanced Metabolism: In this form of resistance, the weed plant can rapidly metabolize the herbicide into non-toxic or less toxic compounds. This detoxification process typically involves enzymes from large gene families, most notably cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and glycosyltransferases (GTs). nih.govnih.govscielo.br
A foundational study on a Mecoprop-P-resistant biotype of common chickweed (Stellaria media) demonstrated that resistance was not due to differences in herbicide uptake or translocation but was instead conferred by an enhanced rate of metabolism. agriculturejournals.cz While the specific P450 enzymes responsible for Mecoprop-P detoxification in Stellaria media have not been fully characterized, P450s are well-known to be central to Phase I of herbicide metabolism in plants, often catalyzing hydroxylation reactions that render the herbicide molecule less active and prepare it for further degradation. nih.govbiorxiv.orgresearchgate.net This enhanced metabolic capacity allows the resistant weed to survive applications that would be lethal to susceptible biotypes.
Compartmentalization: Another NTSR mechanism is the sequestration or compartmentalization of the herbicide away from its target site, often into the plant cell's vacuole. This process prevents the herbicide from interfering with the auxin signaling pathway in the cytoplasm and nucleus. While this has been identified as a resistance mechanism for other herbicides, specific research detailing vacuolar sequestration as a primary resistance mechanism to Mecoprop-P is not currently available.
Evolutionary Dynamics of Resistance
The emergence and spread of herbicide resistance within a weed population is an evolutionary process driven by the intensity of the selection pressure applied.
The primary driver for the evolution of herbicide resistance is intense and repeated selection pressure. ucanr.eduucanr.edu In the context of Mecoprop-P-dimethylammonium, this pressure arises from the recurrent use of this herbicide, or other herbicides with the same mode of action (WSSA/HRAC Group 4), on the same land area over multiple years. novaturf.canih.gov
Each application of a Group 4 herbicide effectively eliminates susceptible individuals from a weed population, while rare, naturally occurring resistant individuals survive and reproduce. Over time, the progeny of these resistant plants become more prevalent, and the frequency of resistance genes in the population increases until the herbicide is no longer effective. ucanr.edu Factors that intensify this selection pressure include:
High frequency of application: Using Mecoprop-P multiple times within a single growing season or every year.
Lack of diversity in weed control: Relying solely on Group 4 herbicides without integrating other control methods.
High herbicide efficacy: Very effective herbicides kill a very high percentage of susceptible weeds, leaving only the most resistant individuals to reproduce.
Reducing the selection pressure is a cornerstone of resistance management. This can be achieved by rotating herbicides with different modes of action and incorporating non-chemical weed control tactics to create a more varied and less predictable environment for weed adaptation. ucanr.edunih.gov
Cross-resistance occurs when a weed biotype develops resistance to a specific herbicide and, due to the same mechanism, also exhibits resistance to other herbicides, often within the same mode of action group. hracglobal.com For Mecoprop-P, which belongs to the phenoxypropionic acid chemical family of synthetic auxins, cross-resistance patterns can be complex and are not always predictable.
The specific resistance mechanism (whether TSR or NTSR) heavily influences the cross-resistance profile. A single target-site mutation may confer resistance to some auxinic herbicides but not others, depending on how different chemical structures bind to the receptor. tandfonline.com Similarly, metabolic resistance endowed by specific P450 enzymes may be capable of detoxifying certain herbicide molecules but not others.
Research has revealed varied cross-resistance patterns involving Mecoprop-P in different weed species:
In a biotype of wild mustard (Sinapis arvensis), resistance was observed across a wide range of synthetic auxins, including the phenoxy acids (2,4-D, MCPA, mecoprop), benzoic acids (dicamba), and pyridine carboxylic acids (picloram). hracglobal.com
A population of prickly lettuce (Lactuca serriola) was found to be resistant to 2,4-D, MCPA, mecoprop, and dicamba. nih.gov
In contrast, a study on dicamba-resistant lamb's-quarters (Chenopodium album) found that the resistant biotypes were not cross-resistant to the phenoxy acid herbicides 2,4-D and mecoprop, despite being cross-resistant to other auxins like clopyralid and aminopyralid. tandfonline.com
This variability underscores that resistance to one synthetic auxin does not automatically confer resistance to all others. These findings are critical for making informed decisions when selecting alternative herbicides to control suspected resistant populations.
| Weed Species | Resistant To | Cross-Resistant To | Not Cross-Resistant To | Reference |
|---|---|---|---|---|
| Sinapis arvensis (Wild Mustard) | Multiple Auxins | 2,4-D, dicamba, MCPA, mecoprop, picloram | - | hracglobal.com |
| Lactuca serriola (Prickly Lettuce) | Multiple Auxins | 2,4-D, MCPA, mecoprop, dicamba | - | nih.gov |
| Chenopodium album (Lamb's-quarters) | dicamba | clopyralid, aminopyralid, picloram | mecoprop, 2,4-D | tandfonline.com |
Integrated Weed Management Strategies in the Context of Resistance
The evolution of herbicide resistance necessitates a shift away from reliance on a single chemical solution towards a more holistic and diversified approach known as Integrated Weed Management (IWM). canadianagronomist.cabayer.comgrowiwm.org IWM combines multiple control tactics—cultural, mechanical, biological, and chemical—to manage weed populations in a way that minimizes selection pressure and delays the evolution of resistance.
For managing weeds in the context of potential or confirmed resistance to this compound, the following IWM strategies are essential:
Herbicide Rotation and Mixtures: The cornerstone of chemical resistance management is to avoid the repeated use of the same herbicide mode of action. It is crucial to rotate Mecoprop-P (Group 4) with herbicides from different mode of action groups that are effective on the target weeds. growiwm.orghh-ra.org Tank-mixing Mecoprop-P with an herbicide from a different effective mode of action can also be a powerful strategy, as it is less likely for a weed to possess resistance to two different modes of action simultaneously.
Cultural Practices:
Crop Rotation: Rotating crops allows for the use of different herbicides and introduces varied patterns of cultivation, competition, and planting dates, which disrupts the life cycle of weeds. bayer.com
Competitive Cultivars and Seeding Rates: Using crop varieties that are more competitive with weeds and increasing crop seeding rates can help suppress weed growth and reduce reliance on herbicides. canadianagronomist.cafrontiersin.org
Mechanical and Physical Control: Tillage can be used to control emerged weeds before planting. In turf or non-crop areas, mowing can prevent resistant weeds from setting seed, thereby reducing the weed seed bank over time. une.edu.au
Scouting and Record Keeping: Regularly monitoring fields to identify weed escapes is critical. If a patch of weeds survives a Mecoprop-P application that controlled the same species in the past, resistance should be suspected. Keeping detailed records of herbicide use, weed populations, and the effectiveness of control measures is vital for making informed management decisions and tracking the spread of resistance. hh-ra.org
By integrating these diverse strategies, the selection pressure for Mecoprop-P resistance can be significantly reduced, preserving its utility as an effective tool for broadleaf weed control. bayer.comgrowiwm.org
Role of Advanced Formulation Chemistry (e.g., Ionic Liquids)
Advanced formulation chemistry plays a crucial role in enhancing the performance of herbicides and can be a tool in managing resistance. One promising area of development is the use of ionic liquids (ILs). ILs are salts that are liquid at or near room temperature and can be designed to have specific properties.
Herbicidal Ionic Liquids (HILs) are a novel approach where the active ingredient of a herbicide, such as mecoprop, forms the anion or cation of the ionic liquid. This transformation can lead to several advantages over traditional formulations:
Reduced Volatility: Formulating herbicides as ionic liquids can significantly lower their vapor pressure, reducing the risk of drift and off-target damage.
Improved Solubility and Stability: The solubility of the herbicide can be adjusted by carefully selecting the counter-ion, which can enhance its stability and shelf-life.
Enhanced Efficacy: Some HILs exhibit surfactant-like properties, which can improve the wetting and spreading of the herbicide on the leaf surface, leading to better absorption and translocation within the plant. This can result in higher efficacy, potentially allowing for lower application rates.
Elimination of Adjuvants: Because HILs can have built-in adjuvant properties, the need for additional tank-mix adjuvants, which can sometimes have their own environmental concerns, may be reduced or eliminated.
Table 1: Potential Advantages of Herbicidal Ionic Liquid (HIL) Formulations
| Feature | Description | Potential Impact on Resistance Management |
|---|---|---|
| Enhanced Bioavailability | Improved uptake and translocation of the active ingredient within the target weed. | May help overcome certain types of resistance mechanisms that are based on reduced herbicide uptake or translocation. |
| Reduced Volatility | Lower potential for the herbicide to vaporize and move off-target. | Ensures that the intended dose is delivered to the target weeds, maximizing efficacy. |
| Tunable Properties | The physical and chemical properties, such as solubility, can be modified. | Allows for the optimization of formulations for specific environmental conditions and weed species. |
| Multi-Active Formulations | Possibility of creating dual- or multi-functional ILs with more than one active ingredient. | Can provide multiple modes of action in a single product, a key strategy for delaying the evolution of resistance. |
Synergistic Effects in Herbicide Combinations
A cornerstone of modern weed and herbicide resistance management is the use of herbicide combinations. This compound is frequently formulated or tank-mixed with other herbicides to broaden the spectrum of controlled weeds and to provide a more effective, multi-pronged attack, which can help to delay the development of resistance.
The principle behind this strategy is that different herbicides have different strengths and weaknesses against various weed species. For instance, while one herbicide in a mix may be highly effective against a particular weed, a second or third component may control other weeds that are less susceptible to the first. This is particularly relevant for phenoxy herbicides like Mecoprop-P, 2,4-D, and dicamba. Each of these synthetic auxins has a slightly different spectrum of activity. For example, 2,4-D is highly effective on dandelions and plantains, while mecoprop-p provides good control of chickweed and clovers. A combination of these herbicides, therefore, results in a more comprehensive and effective post-emergence broadleaf weed control product.
Research has shown a synergistic effect when combining Group 4 herbicides, such as mecoprop, with herbicides from other groups, like glyphosate (Group 9). Synergism occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. This can lead to improved control of difficult-to-manage or resistant weed populations.
The use of tank mixtures with herbicides from different groups is a recommended resistance management strategy. By employing multiple modes of action, the selection pressure for resistance to any single herbicide is reduced.
Table 2: Efficacy of a Three-Way Herbicide Combination on Ground Ivy
| Herbicide Treatment | Active Ingredients | Application Rate (pt/A) | Ground Ivy Control (%) 21 Days After Treatment | Ground Ivy Control (%) 49 Days After Treatment |
| Triplet SF | 2,4-D + mecoprop + dicamba | 4 | 83 | 93 |
| Quali-Pro 3-D | 2,4-D + mecoprop + dicamba | 4 |
Bioremediation Strategies and Efficacy
Microbial Bioremediation Approaches
The foundation of bioremediation lies in the enzymatic activities of microorganisms that can utilize Mecoprop-P (B95672) as a substrate. Research has identified that the biodegradation of phenoxyalkanoic acid herbicides, including mecoprop-p, is often associated with the presence and proliferation of specific genes, such as tfdA genes. These genes are known to be involved in the initial steps of the degradation pathway of this group of herbicides by bacteria researchgate.netgeus.dk.
Efficacy of Biofilm-Based Systems (e.g., Moving Bed Biofilm Reactors)
Moving Bed Biofilm Reactors (MBBRs) are an effective biofilm-based technology for the treatment of water contaminated with Mecoprop-P. In these systems, microorganisms form biofilms on carrier elements that move freely within the reactor. This design enhances the contact between the microorganisms and the contaminant, leading to efficient degradation.
A study on the degradation of mecoprop (B166265) in an MBBR using carriers incubated in conventional wastewater treatment plant effluent demonstrated the system's efficacy. The research highlighted a preferential degradation of the (S)-mecoprop enantiomer over the (R)-mecoprop enantiomer. The removal-rate constant for (S)-mecoprop was 0.5 d⁻¹ in a setup with an initial concentration of 10 μg L⁻¹. However, this rate decreased at higher initial concentrations of 50 and 100 μg L⁻¹. The addition of methanol as a co-metabolite was found to prolong the removal of the (R)-mecoprop enantiomer. During the degradation process, the metabolite 4-chloro-2-methylphenol (B52076) was formed and subsequently degraded. A novel metabolite, 4-chloro-2-methylphenol sulfate, was also identified and quantified.
Table 1: Degradation of Mecoprop Enantiomers in a Moving Bed Biofilm Reactor (MBBR)
| Initial Mecoprop Concentration (μg L⁻¹) | Enantiomer | Removal-Rate Constant (d⁻¹) | Observations |
|---|---|---|---|
| 10 | (S)-mecoprop | 0.5 | Preferential degradation observed. |
| 50 | (S)-mecoprop | Decreased | Higher concentration led to a lower removal rate. |
| 100 | (S)-mecoprop | Decreased | Higher concentration led to a lower removal rate. |
| 10, 50, 100 | (R)-mecoprop | - | Addition of methanol prolonged removal. |
Application of Bioaugmentation and Biostimulation Techniques
Bioaugmentation and biostimulation are two key strategies employed to enhance the bioremediation of Mecoprop-P in contaminated environments.
Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities into the contaminated site. This approach can be particularly useful in environments where the indigenous microbial population lacks the necessary catabolic genes for efficient herbicide degradation. For instance, bioaugmentation with 2,4-D-degrading bacterial strains has been shown to improve the degradation of phenoxyalkanoic herbicides, a process linked to a higher abundance of tfdA genes researchgate.net. However, the success of bioaugmentation in field applications can be temporary, and periodic re-introduction of the degrading inoculum may be necessary to achieve desired removal efficiencies, especially in environments like groundwater systems researchgate.net.
Biostimulation , on the other hand, focuses on stimulating the growth and activity of the native microbial populations by adding nutrients or other limiting factors. In the context of Mecoprop-P degradation, the addition of inorganic nutrients has been shown to be effective. For example, nitrate amendment has been found to enhance the degradation of high concentrations of mecoprop researchgate.net. Conversely, the addition of a simple carbon source like glucose did not enhance MCPP degradation in one study, suggesting that co-metabolism with a simple carbon source may be a less important mechanism for MCPP degradation by some microbial communities researchgate.net. The mineralization rate of higher herbicide concentrations can be significantly stimulated by the amendment of inorganic nutrients geus.dk.
Field-Scale Bioremediation Applications
Translating laboratory findings into effective field-scale applications is crucial for the practical management of Mecoprop-P contamination. Biobed systems are a prime example of a successful field-scale bioremediation technology.
Effectiveness of Biobed Systems for Runoff Water Treatment
Biobed systems are engineered ecosystems designed to intercept and treat pesticide-contaminated runoff from agricultural areas. These systems typically consist of a biomix of organic materials such as straw, topsoil, and peat, which provides a suitable environment for the sorption and microbial degradation of pesticides.
The effectiveness of biobeds in retaining and degrading mecoprop has been demonstrated in various studies. The biomix enhances the adsorption of the herbicide, and the organic components stimulate the growth of lignin-degrading fungi and other microorganisms that can break down the pesticide. A study using a model biobed found that about 13% of applied mecoprop leached out during the winter following a first autumn application, which represents a worst-case scenario. However, leaching was completely prevented when the biobed had a well-developed grass cover and was covered during the winter. This highlights the importance of proper management in maximizing the efficacy of biobed systems.
Impact of Soil Amendments on Herbicide Dissipation Rates
The application of soil amendments, such as compost and manure, can significantly influence the dissipation rate of Mecoprop-P in soil. These organic materials can alter the physical, chemical, and biological properties of the soil, thereby affecting the bioavailability and degradation of the herbicide.
The effect of organic amendments can be soil-specific. For instance, the addition of peat to calcareous soils was found to have varying effects on mecoprop dissipation. In silt and sandy loam soils, peat addition increased the persistence of the herbicide. Conversely, in a clay loam soil, the addition of peat decreased the persistence of mecoprop nih.gov. This suggests that the interaction between the amendment, soil type, and the microbial community is complex and dictates the ultimate fate of the herbicide.
Table 2: Effect of Peat Addition on Mecoprop Persistence in Different Soil Types
| Soil Type | Effect of Peat Addition on Mecoprop Persistence |
|---|---|
| Silt Loam | Increased |
| Sandy Loam | Increased |
| Clay Loam | Decreased |
Optimization of Bioremediation Conditions
To maximize the efficiency of Mecoprop-P bioremediation, it is essential to optimize the environmental conditions that influence microbial activity. Key parameters include soil depth, oxygen availability, pH, temperature, and moisture content.
The degradation of Mecoprop-P is significantly affected by soil depth . The half-life of mecoprop-p is considerably shorter in topsoil compared to subsoil. For example, a study found the half-life to be approximately 12 days in soil from less than 30 cm depth, which progressively increased to over 84 days at a depth of 70–80 cm researchgate.netgeus.dk. This is attributed to a decrease in microbial biomass and the number of degrading microorganisms with increasing depth researchgate.net.
Oxygen availability is another critical factor, with different enantiomers of mecoprop showing preferential degradation under different redox conditions. Under aerobic conditions, the R-enantiomer of mecoprop is often preferentially degraded. In contrast, under anaerobic, denitrifying conditions, the S-enantiomer may be preferentially degraded researchgate.net.
The pH of the soil or water can also influence microbial degradation rates. While specific optimal pH ranges for Mecoprop-P-dimethylammonium are not extensively documented, research on similar herbicides and the bacteria that degrade them suggests that a neutral to slightly alkaline pH is often favorable. For instance, some bacterial strains that degrade phenoxyalkanoic acids have shown an optimal pH for metabolism between 7.0 and 7.5 researchgate.net.
Temperature and soil moisture are fundamental environmental factors that regulate microbial activity and, consequently, the rate of herbicide degradation. Studies on racemic mecoprop have been conducted at temperatures around 15°C and at 80% of the soil's field capacity, indicating that degradation can proceed under these conditions nih.gov. Generally, an increase in temperature, within a certain range, will increase the rate of microbial metabolism and herbicide degradation. Similarly, adequate soil moisture is crucial for microbial activity, but excessive moisture can lead to anaerobic conditions, which may alter the degradation pathway and the enantiomer that is preferentially degraded.
Role of Electron Acceptors and Carbon Sources
Electron Acceptors:
The redox conditions of the contaminated environment, dictated by the presence or absence of various electron acceptors, play a pivotal role in the biodegradation of Mecoprop-P.
Aerobic Conditions: In the presence of oxygen, aerobic microorganisms are primarily responsible for the degradation of Mecoprop-P. Oxygen serves as the most energetically favorable electron acceptor, generally leading to faster degradation rates compared to anaerobic conditions.
Anaerobic Conditions: In the absence of oxygen, anaerobic biodegradation can occur, albeit often at a slower rate. The efficacy of anaerobic degradation is dependent on the availability of alternative electron acceptors. Research has demonstrated that nitrate can serve as a potent electron acceptor for Mecoprop-P degradation under anaerobic, denitrifying conditions service.gov.ukresearchgate.netresearchgate.net. In one study, the amendment of nitrate to soil samples enhanced the degradation of high concentrations of mecoprop researchgate.netresearchgate.net. Conversely, in microcosms simulating an iron-reducing environment, no significant degradation of mecoprop was observed, suggesting that ferric iron [Fe(III)] may not be a primary electron acceptor for the microorganisms capable of degrading this herbicide service.gov.uk. Limited mineralization (3%) of mecoprop has been observed under methanogenic conditions, indicating that carbon dioxide (CO2) is a less favorable electron acceptor for this process.
Carbon Sources:
The presence of additional carbon sources can have a varied impact on the bioremediation of Mecoprop-P, influencing microbial growth and metabolism through processes such as cometabolism or competitive inhibition.
Mecoprop-P as a Sole Carbon Source: Some microbial communities have demonstrated the ability to utilize mecoprop as a sole source of carbon and energy for growth. A consortium of bacteria, including Alcaligenes denitrificans, was able to grow on mecoprop after a period of adaptation researchgate.net.
Supplemental Carbon Sources: The addition of external carbon sources has shown mixed results. In a study investigating the enhancement of in-situ biodegradation, the amendment with glucose did not enhance the degradation of mecoprop researchgate.netresearchgate.net. This suggests that for the specific microbial communities studied, cometabolism with glucose was not a significant degradation pathway. However, in other contexts, dissolved organic carbon (DOC) has been shown to enhance the co-metabolic degradation of the related phenoxy herbicide 2,4-D when oxygen is present researchgate.net. This highlights that the effect of a supplemental carbon source is dependent on the specific compound, the microbial community present, and the prevailing redox conditions.
| Condition | Electron Acceptor | Observed Efficacy for Mecoprop-P Degradation | Reference |
|---|---|---|---|
| Aerobic | Oxygen (O₂) | Generally rapid degradation | service.gov.uk |
| Anaerobic | Nitrate (NO₃⁻) | Demonstrated to enhance degradation, especially at high concentrations | service.gov.ukresearchgate.netresearchgate.net |
| Iron (Fe³⁺) | No significant degradation observed in iron-reducing microcosms | service.gov.uk | |
| Carbon Dioxide (CO₂) | Limited mineralization observed under methanogenic conditions | - |
Influence of Initial Contaminant Concentration
Degradation Kinetics at Different Concentrations:
Research on the biodegradation of mecoprop in soil has revealed that the degradation kinetics are highly dependent on the initial concentration of the herbicide fao.org.
Low Concentrations (0.0005 to 0.5 mg kg⁻¹): At these environmentally relevant concentrations, the degradation in both surface and sub-surface soils initially follows zero-order kinetics, later transitioning to first-order kinetics fao.org. This suggests that at very low concentrations, the rate of degradation is independent of the contaminant concentration, likely due to enzyme saturation or a constant number of degrading microorganisms.
Moderate Concentrations (5 to 500 mg kg⁻¹ in surface soil; 5 to 50 mg kg⁻¹ in sub-surface soil): In this range, the degradation pattern shifts. An initial phase of constant or decreasing degradation rate is followed by an exponential increase in degradation fao.org. This exponential phase is indicative of the growth of the specific microbial populations that are capable of degrading mecoprop, as they utilize the herbicide as a substrate. A study on the mineralization of mecoprop in aquifer sediment observed a shift from non-growth to growth-linked kinetics at concentrations above 10.0 µg kg⁻¹ nih.gov.
High Concentrations (5000 and 25000 mg kg⁻¹ in surface soil; 500, 5000, and 25000 mg kg⁻¹ in sub-surface soil): At these very high concentrations, the degradation of mecoprop becomes negligible fao.org. This is likely due to the toxic effects of the herbicide on the microbial communities, inhibiting their metabolic activity.
Impact on Lag Phase and Microbial Populations:
The initial concentration can also influence the length of the lag phase before significant degradation begins. In sub-soil, a lag period of 23 to 34 days was observed before a phase of rapid degradation of Mecoprop-P, while no such lag phase occurred in top-soil samples researchgate.netgeus.dk. This difference is likely attributable to a lower initial population of degrading microorganisms in the sub-soil. Higher initial concentrations, when not at inhibitory levels, can stimulate the growth of specific degrader populations nih.gov.
| Initial Concentration Range (mg kg⁻¹) | Soil Type | Observed Degradation Kinetics | Interpretation | Reference |
|---|---|---|---|---|
| 0.0005 - 0.5 | Surface & Sub-surface | Initially zero-order, followed by first-order | Enzyme saturation or constant microbial population at low substrate levels. | fao.org |
| 5 - 500 | Surface | Initially constant or decreasing, followed by exponential degradation | Growth of mecoprop-degrading microbial populations. | fao.org |
| 5 - 50 | Sub-surface | fao.org | ||
| 5000 & 25000 | Surface | Negligible degradation | Inhibition of microbial activity due to toxicity. | fao.org |
| 500, 5000 & 25000 | Sub-surface | fao.org |
Future Research Directions and Knowledge Gaps
Advanced Studies on Enantioselective Environmental Fate and Degradation
Mecoprop-P (B95672) is the herbicidally active (R)-enantiomer of mecoprop (B166265). herts.ac.uk However, many commercial formulations have historically been sold as racemic mixtures, containing both the active (R) and inactive (S) forms. The two enantiomers can exhibit different degradation rates and behaviors in the environment, a phenomenon known as enantioselectivity. nih.govmst.edu This highlights the need for advanced studies focusing on the enantioselective fate and degradation of Mecoprop-P.
Development of Enantioselective Monitoring Methods for Environmental Matrices
A significant challenge in assessing the environmental fate of chiral herbicides like Mecoprop-P is the ability to accurately measure the concentration of individual enantiomers in complex environmental samples such as soil and water. acs.org The development of robust and sensitive enantioselective analytical methods is therefore a critical research priority.
Current research has focused on chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), to separate and quantify the enantiomers of phenoxy acid herbicides. mst.edu Supercritical fluid chromatography (SFC) has also been explored as a promising technique for the chiral separation of arylphenoxypropionate herbicides. frontiersin.org
Future research should focus on:
Optimizing existing HPLC and SFC methods to achieve lower detection limits and improved resolution in diverse environmental matrices.
Exploring novel chiral selectors and column technologies for more efficient and cost-effective enantioseparation.
Developing and validating multi-residue methods that can simultaneously quantify the enantiomers of Mecoprop-P and other chiral pesticides.
Investigating the potential of capillary electrophoresis (CE) and other advanced separation techniques for the enantioselective analysis of Mecoprop-P.
Interactive Data Table: Enantioselective Degradation of Mecoprop in Different Matrices
| Matrix | Enantiomer Preferentially Degraded | Key Findings | References |
|---|---|---|---|
| Soil | S-(-) enantiomer | The S-(-) enantiomer of MCPP was degraded at approximately twice the rate of the R-(+) enantiomer. | mst.edu |
| Broadleaf Weeds | S-(-) enantiomer | Preferential degradation of the S-(-) enantiomer was observed in most species of broadleaf weeds. | mst.edu |
| Grass | No enantioselectivity | Degradation in all species of grass occurred without enantioselectivity. | mst.edu |
| Alkaline Soil | (-)-enantiomer (slower degradation) | Degradation of beflubutamid (B1667910) (a chiral herbicide) was slightly enantioselective, with slower degradation of the herbicidally active enantiomer. | acs.orgnih.gov |
| Acidic Soil | No enantioselectivity | Both enantiomers of beflubutamid were degraded at similar rates. | acs.orgnih.gov |
Comprehensive Long-Term Ecological Impact Assessments on Diverse Biota
While acute toxicity data for Mecoprop-P on various organisms exist, there is a significant lack of comprehensive, long-term studies on its ecological impacts. uni-kassel.de The chronic effects of low-level exposure on diverse biota, from microorganisms to vertebrates, and the cascading effects on ecosystem structure and function are not well understood. omicsonline.org
Future research should prioritize:
Impacts on non-target plants and soil microbial communities: Research should investigate the chronic effects of Mecoprop-P on the growth, reproduction, and health of non-target terrestrial and aquatic plants. omicsonline.org Furthermore, the long-term consequences for the structure and function of soil microbial communities, which are vital for nutrient cycling, need to be elucidated. researchgate.net
Sub-lethal effects on wildlife: Studies should move beyond mortality as an endpoint and investigate sub-lethal effects on wildlife, such as impacts on reproduction, development, immune function, and behavior. beyondpesticides.org
Mixture toxicity: Mecoprop-P is often used in combination with other herbicides and pesticides. The long-term ecological effects of these chemical mixtures need to be assessed, as their combined impact may be additive or synergistic. purdue.edu
Deeper Understanding of Subsurface Biogeochemical Cycling
The potential for Mecoprop-P to leach into groundwater raises concerns about its fate in subsurface environments. service.gov.uk While biodegradation is considered the primary attenuation mechanism, a deeper understanding of its complete biogeochemical cycle in these environments is lacking. service.gov.ukresearchgate.net This includes the transformation pathways, the microorganisms involved, and the influence of varying redox conditions. i2massociates.comnih.gov
Key research areas include:
Anaerobic degradation pathways: The degradation of Mecoprop-P under anaerobic conditions, which are common in deeper soil layers and groundwater, is not well characterized. researchgate.net Research is needed to identify the microbial communities and enzymatic pathways responsible for its breakdown in the absence of oxygen.
Metabolite identification and fate: The transformation of Mecoprop-P can lead to the formation of various metabolites. service.gov.uk The identity, toxicity, and ultimate fate of these degradation products in the subsurface need to be thoroughly investigated.
Interaction with other biogeochemical cycles: The degradation of Mecoprop-P is intrinsically linked to other elemental cycles, such as those of carbon, nitrogen, and sulfur. libretexts.orgnih.gov Understanding these interactions is crucial for a holistic view of its environmental fate.
Role of microbial communities: Further research is needed to characterize the specific microbial populations responsible for Mecoprop-P degradation in the subsurface and the environmental factors that control their activity. researchgate.netnih.gov
Innovation in Novel Bioremediation Technologies and Strategies
Bioremediation, which utilizes microorganisms to degrade contaminants, offers a promising and environmentally friendly approach for cleaning up sites contaminated with Mecoprop-P. nih.govresearchgate.net Research in this area should focus on developing and optimizing novel bioremediation strategies.
Areas for future innovation include:
In-situ and ex-situ technologies: Further development of both in-situ techniques, where the contaminated site is treated in place, and ex-situ techniques, where contaminated soil or water is removed for treatment, is needed. herts.ac.uknoaa.govresearchgate.net
Bioaugmentation and biostimulation: Research should explore the effectiveness of bioaugmentation (introducing specific microorganisms with desired degradation capabilities) and biostimulation (adding nutrients to stimulate the activity of indigenous microorganisms) for enhancing Mecoprop-P degradation. nih.gov
Rhizoremediation: This approach, which uses the synergistic relationship between plants and their root-associated microorganisms to degrade contaminants, holds significant potential for the remediation of Mecoprop-P contaminated soils. nih.govresearchgate.net
Constructed wetlands and biofilters: Investigating the use of constructed wetlands and biofilters for the removal of Mecoprop-P from agricultural runoff and contaminated water is a promising area of research. researchgate.net
Interactive Data Table: Bioremediation Approaches for Phenoxy Herbicides
| Technology | Description | Potential for Mecoprop-P | References |
|---|---|---|---|
| Bioremediation | Utilizes microorganisms to degrade or transform contaminants into less toxic forms. | High, as microbial degradation is a key dissipation pathway. | nih.govresearchgate.net |
| Phytoremediation | Uses plants to remove, transfer, stabilize, or destroy contaminants in soil and groundwater. | Moderate to high, particularly in combination with microbial activity. | nih.govresearchgate.net |
| Rhizoremediation | A specific type of phytoremediation that involves the degradation of contaminants in the root zone of plants by associated microorganisms. | High, due to the synergistic action of plants and microbes. | nih.govresearchgate.net |
| In-situ Bioremediation | Treatment of contamination at the site without excavation. | Promising for large, low-concentration contaminated areas. | noaa.govresearchgate.net |
| Ex-situ Bioremediation | Excavation of contaminated soil or water for treatment elsewhere. | Suitable for highly contaminated, smaller areas. | noaa.govresearchgate.net |
Research into the Evolutionary Ecology of Resistance in Diverse Weed Populations
The repeated use of herbicides with the same mode of action can lead to the evolution of herbicide-resistant weed populations, posing a significant threat to sustainable agriculture. mst.edunih.gov Understanding the evolutionary ecology of resistance to Mecoprop-P is crucial for developing effective resistance management strategies.
Future research should investigate:
Genetic basis of resistance: Identifying the specific genes and mutations responsible for Mecoprop-P resistance in different weed species is a key priority. semanticscholar.org This knowledge can inform the development of molecular tools for the early detection of resistance.
Population genetics of resistance: Studying the frequency of resistance alleles in weed populations, the role of gene flow in spreading resistance, and the fitness costs associated with resistance are essential for understanding and predicting the evolution of resistance. acs.orgresearchgate.netsemanticscholar.org
Polygenic and non-target-site resistance: While single-gene, target-site resistance is well-documented for many herbicides, there is growing evidence for more complex, polygenic, and non-target-site resistance mechanisms. mst.eduacs.org Research is needed to understand the prevalence and importance of these mechanisms in Mecoprop-P resistance.
Ecological factors influencing resistance evolution: Investigating how different agricultural practices, such as tillage, crop rotation, and herbicide application rates, influence the selection for Mecoprop-P resistance is critical for developing integrated weed management strategies that delay the evolution of resistance. researchgate.net
Q & A
Basic Research Questions
Q. How can Mecoprop-P-dimethylammonium be analytically distinguished from its racemic counterpart mecoprop?
- Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents to resolve enantiomers. Confirm identity via CAS registry numbers (this compound: 66423-09-4; racemic mecoprop: 93-65-2) and compare spectral data with reference standards .
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
- Methodological Answer : Key properties include:
| Property | Value |
|---|---|
| Melting Point | 88–90°C |
| Boiling Point | 308.11°C (760 mmHg) |
| Molecular Formula | C10H11ClO3·C2H7N |
| These values inform storage conditions (e.g., refrigeration to prevent degradation) and solubility considerations for experimental design . |
Q. What synthesis methods are reported for this compound, and how can purity be validated?
- Methodological Answer : Synthesize via quaternization of mecoprop-P with dimethylamine. Validate purity using thin-layer chromatography (TLC) with UV detection and quantify impurities via gas chromatography-mass spectrometry (GC-MS). Ensure compliance with characterization guidelines for novel compounds, including elemental analysis and spectroscopic validation (IR, NMR) .
Advanced Research Questions
Q. How should researchers design experiments to assess the enantiomer-specific herbicidal efficacy of this compound?
- Methodological Answer : Conduct controlled bioassays using Arabidopsis thaliana or Lolium perenne as model species. Compare dose-response curves of the pure enantiomer (P-form) against the racemic mixture. Monitor physiological endpoints (e.g., chlorophyll degradation, root inhibition) and employ statistical models (ANOVA) to isolate enantiomer-specific effects. Reference chiral separation protocols from pesticide efficacy studies .
Q. What methodologies are recommended for resolving contradictions in soil adsorption coefficients (Koc) reported for this compound?
- Methodological Answer : Standardize adsorption experiments using OECD Guideline 106. Control variables such as soil organic matter content, pH, and ionic strength. Perform batch equilibrium studies with radiolabeled compounds (e.g., ¹⁴C-tracers) to quantify adsorption isotherms. Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate literature discrepancies and identify confounding factors .
Q. How can the environmental fate of this compound be modeled under varying soil pH conditions?
- Methodological Answer : Develop a fugacity-based model incorporating pH-dependent hydrolysis rates (e.g., alkaline conditions accelerate degradation). Validate predictions with laboratory microcosms simulating soil matrices at pH 4–8. Measure half-lives via LC-MS/MS and correlate degradation products (e.g., mecoprop-P acid) with pH shifts. Integrate data using QSAR (Quantitative Structure-Activity Relationship) models .
Q. What mechanistic approaches are used to study the endocrine-disrupting potential of this compound in non-target organisms?
- Methodological Answer : Utilize in vitro receptor-binding assays (e.g., estrogen receptor alpha transactivation assays) and in vivo zebrafish embryo toxicity tests. Measure transcriptional changes (RNA-seq) in genes linked to hormonal pathways (e.g., vtg, cyp19a1b). Compare results with structural analogs (e.g., mecoprop-P-isobutyl) to infer structure-activity relationships .
Data Contradiction and Reproducibility
Q. How can researchers address variability in reported aquatic toxicity (LC50) values for this compound?
- Methodological Answer : Replicate tests using OECD Test No. 203 (fish acute toxicity) under standardized conditions (temperature: 20°C, pH 7.8 ± 0.2). Cross-validate with Daphnia magna immobilization assays (OECD 202) and algal growth inhibition tests (OECD 201). Apply coefficient of variation (CV) analysis to identify outliers and refine test protocols .
Methodological Frameworks
Q. What frameworks are suitable for formulating hypothesis-driven research questions on this compound?
- Methodological Answer : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for ecological studies (e.g., "Does this compound (Intervention) reduce weed biomass (Outcome) in Zea mays (Population) compared to 2,4-D (Comparison) over 8 weeks (Time)?"). Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
